The synthesis of FM19G11 involves several chemical reactions that lead to its final structure. The detailed synthesis process includes the following steps:
Technical details regarding the synthesis protocols are provided in supplementary materials associated with research articles focusing on FM19G11's effects and applications.
FM19G11 has a complex molecular structure that contributes to its biological activity. While specific structural diagrams are not provided here, key data regarding its molecular composition includes:
The precise arrangement of atoms within FM19G11 allows it to effectively bind to target proteins involved in hypoxic signaling pathways .
FM19G11 participates in several chemical reactions that underscore its role as a modulator of cellular processes:
These reactions highlight FM19G11's ability to modulate critical signaling pathways that influence tumor growth and resistance mechanisms.
The mechanism through which FM19G11 exerts its effects involves several key processes:
The physical and chemical properties of FM19G11 are critical for understanding its behavior in biological systems:
These properties are essential for optimizing formulations for experimental or therapeutic use.
FM19G11 has several notable applications within scientific research and potential clinical settings:
FM19G11 (chemical name: 2-Oxo-2-(p-tolyl)ethyl 3-(2,4-dinitrobenzamido)benzoate) is a synthetically derived small molecule with a molecular weight of 463.40 g/mol and the empirical formula C₂₃H₁₇N₃O₈. Its structure integrates three key moieties:
Physicochemical Profile:
Property | Value |
---|---|
Solubility in DMSO | 100 mg/mL (215.8 mM) |
Purity | ≥98% (HPLC-confirmed) |
Storage Conditions | +4°C, light-protected |
CAS Registry | 329932-55-0 |
Stability | 6 months at -80°C |
The compound exhibits optimal solubility in dimethyl sulfoxide (DMSO), with recommended stock concentrations of 10–100 mM for in vitro studies. Its stability profile allows reliable experimentation across extended durations, though solutions require protection from light due to the photosensitive dinitrobenzamido group. The logP value (calculated at ~3.2) indicates moderate lipophilicity, supporting efficient cellular uptake while minimizing nonspecific binding [4] [6].
Table 1: Physicochemical Properties of FM19G11
FM19G11 exerts multimodal inhibition on HIF signaling through epigenetic and transcriptional mechanisms:
HIFα Subunit Specificity:FM19G11 inhibits transcriptional activity of all HIFα isoforms (HIF-1α, HIF-2α, HIF-3α) with an IC₅₀ of 80 nM in hypoxia-induced luciferase assays. It achieves this by disrupting HIF-ARNT heterodimerization and subsequent DNA binding at hypoxia response elements (HREs). Notably, HIF-2α is preferentially inhibited in stem cell models, evidenced by >90% reduction in Sox2 expression upon treatment—a response not observed with HIF-1α ablation [1] [2] [10].
Epigenetic Reprogramming:The compound reduces global histone acetylation by suppressing p300 histone acetyltransferase—a co-activator required for HIF-mediated transcription. Chromatin immunoprecipitation (ChIP) assays confirm diminished p300 recruitment at HREs in Sox2 and Oct4 promoters. This epigenetic modulation shifts cellular status from pluripotency toward differentiation [1] [3].
Target Gene Regulation:FM19G11 downregulates core pluripotency factors:
Table 2: Differentiation Markers Modulated by FM19G11 in Stem Cells
Cell Type | Target Gene | Regulation | Functional Outcome |
---|---|---|---|
Rat epSPCs | Sox2 | ↓ 90% | Oligodendrocyte differentiation |
Human embryonic stem | Oct4 | ↓ 85% | Loss of pluripotency |
Glioblastoma lines | MGMT | ↓ 70% | Chemosensitization to temozolomide |
The discovery of FM19G11 emerged from collaborative efforts between Spanish research institutions (Fondo de Investigaciones Sanitarias, Instituto de Salud Carlos III) and academia in the early 2000s. Initial screening aimed to identify HIF inhibitors with improved pharmacological properties over existing candidates (e.g., chetomin and bortezomib derivatives), which suffered from poor specificity or toxicity. Using a stable HeLa-9x-HRE-Luc reporter cell line, researchers identified FM19G11 from a chemical library screened under hypoxic (1% O₂) conditions [1] [3].
Key Developmental Milestones:
2009: First report in the Journal of Biological Chemistry demonstrated FM19G11’s ability to induce oligodendrocyte differentiation in rat ependymal progenitor stem cells (epSPCs). This study established its therapeutic potential for spinal cord injury by showing enhanced GAP43 and RIP (oligodendrocyte marker) expression in vivo [1] [7].
2010: Mechanistic expansion revealed FM19G11’s role in mTOR-p53 crosstalk. Research in Cell Cycle showed it triggers hyperactivation of mTOR, leading to DNA damage response in p53-proficient colon cancer cells—a unique action distinguishing it from pure HIF inhibitors [5].
2018–Present: Applications diversified into:
Table 3: Research Models Validating FM19G11 Activity
Model System | Key Findings | Reference |
---|---|---|
Rat epSPCs (hypoxia) | Sox2 inhibition → oligodendrocyte maturation | [1] |
Human embryonic stem cells | Nanog/Oct4 suppression → differentiation | [2] |
HCT116 colon cancer | p53-dependent DDR and growth arrest | [5] |
Glioblastoma XD lines | MGMT downregulation → chemosensitization | [6] |
Synthesis and Optimization:
FM19G11 was synthesized via a four-step protocol (detailed in supplemental data of original publication):
Concluding PerspectivesFM19G11 has evolved from a novel HIF inhibitor to a multifaceted probe for investigating hypoxia-dependent cellular processes. Its capacity to selectively disrupt HIF-2α’s regulation of Sox2—while concurrently modulating epigenetic machinery—provides unprecedented insights into stem cell plasticity. Future research directions include optimizing derivatives with enhanced isoform specificity and exploring applications in tissue engineering. As combinatorial strategies gain traction (e.g., FM19G11 with stem cell transplantation), this compound class may bridge pharmacological and regenerative approaches for neural repair and cancer therapy [1] [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7